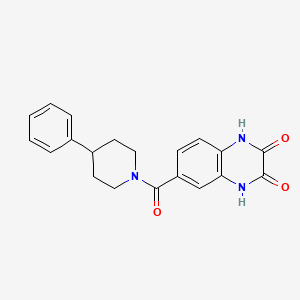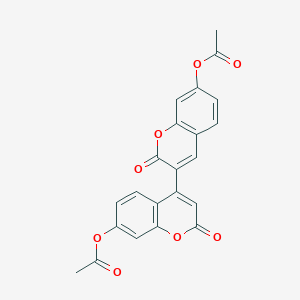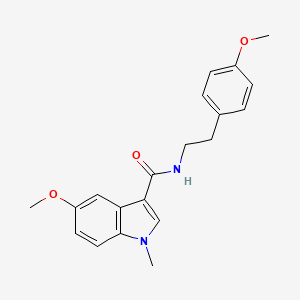![molecular formula C21H20ClN3O3S B11152666 [2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone](/img/structure/B11152666.png)
[2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-クロロフェニル)-4-キノリル][4-(メチルスルホニル)ピペラジノ]メタノン: は、キノリンコアに4-クロロフェニル基が置換され、ピペラジン環にメチルスルホニル基が付加された、複雑な有機化合物です。
合成方法
合成ルートと反応条件
[2-(4-クロロフェニル)-4-キノリル][4-(メチルスルホニル)ピペラジノ]メタノンの合成は、一般的に、複数段階の有機反応を伴います。
キノリンコアの形成: キノリンコアは、アニリンとグリセロールを硫酸とニトロベンゼンなどの酸化剤の存在下で縮合させる、スクラウプ合成によって合成できます。
4-クロロフェニル基の導入: 4-クロロフェニル基は、4-クロロベンゾイルクロリドと塩化アルミニウムを触媒として用いるフリーデル・クラフツのアシル化反応によって導入できます。
ピペラジン環の付加: ピペラジン環は、求核置換反応によって導入されます。この反応では、キノリン誘導体が、塩基性条件下で4-メチルスルホニルピペラジンと反応します。
工業的製造方法
この化合物の工業的製造には、収率と純度を最大化するために、上記の合成ルートを最適化する必要がある可能性があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、最も効率的な触媒と試薬を特定するためのハイスループットスクリーニングの使用が含まれる可能性があります。
化学反応解析
反応の種類
酸化: この化合物は、特にピペラジン環で酸化反応を受ける可能性があり、スルホキシドまたはスルホンが形成されます。
還元: 還元反応は、キノリンコアまたはクロロフェニル基を標的にすることができ、ジヒドロキノリン誘導体の形成につながる可能性があります。
置換: この化合物は、特にクロロフェニル基で求核置換反応を受ける可能性があり、塩素原子が他の求核剤に置き換わる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を塩基性条件下で使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: ジヒドロキノリン誘導体。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
化学
化学において、[2-(4-クロロフェニル)-4-キノリル][4-(メチルスルホニル)ピペラジノ]メタノンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい化学反応の探求や、新規な合成方法の開発が可能になります。
生物学
生物学研究において、この化合物は、生化学的プローブとしての可能性について研究されています。さまざまな生物学的標的に結合する能力により、細胞プロセスや経路の研究に役立ちます。
医学
医薬品化学において、[2-(4-クロロフェニル)-4-キノリル][4-(メチルスルホニル)ピペラジノ]メタノンは、潜在的な治療的特性について調査されています。これは、特定の疾患を標的にする新しい薬の開発のためのリード化合物として役立つ可能性があります。
産業
産業部門では、この化合物は、化学的耐性を強化したポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone typically involves multi-step organic reactions:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution, where the quinoline derivative reacts with 4-methylsulfonylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the chlorophenyl group, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
作用機序
[2-(4-クロロフェニル)-4-キノリル][4-(メチルスルホニル)ピペラジノ]メタノンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。キノリンコアはDNAにインターカレーションすることができ、ピペラジン環はタンパク質標的に相互作用することができ、その機能を阻害する可能性があります。メチルスルホニル基は、化合物の溶解性とバイオアベイラビリティを向上させます。
類似化合物の比較
類似化合物
4-(7-クロロキノリン-4-イル)ピペラジノメタノン: 構造は類似しているが、キノリンコアの置換パターンが異なります。
[2-(2-クロロフェニル)-4-キノリル][4-(2-ピリジル)ピペラジノ]メタノン: 別のキノリン誘導体で、置換基が異なります。
独自性
[2-(4-クロロフェニル)-4-キノリル][4-(メチルスルホニル)ピペラジノ]メタノンを際立たせているのは、特定の官能基の組み合わせです。これにより、独特な化学的および生物学的特性がもたらされます。特に、メチルスルホニル基の存在は、類似化合物と比較して、溶解性と潜在的な生物活性を高めています。
この詳細な概要は、[2-(4-クロロフェニル)-4-キノリル][4-(メチルスルホニル)ピペラジノ]メタノンに関する包括的な理解を提供し、合成、反応、用途、作用機序、類似化合物との比較を網羅しています。
類似化合物との比較
Similar Compounds
4-(7-Chloroquinolin-4-yl)piperazinomethanone: Similar in structure but with a different substitution pattern on the quinoline core.
[2-(2-Chlorophenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone: Another quinoline derivative with different substituents.
Uniqueness
What sets [2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methylsulfonyl group, in particular, enhances its solubility and potential bioactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H20ClN3O3S |
|---|---|
分子量 |
429.9 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)quinolin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H20ClN3O3S/c1-29(27,28)25-12-10-24(11-13-25)21(26)18-14-20(15-6-8-16(22)9-7-15)23-19-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3 |
InChIキー |
NMLFDYHDURDIHW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate](/img/structure/B11152585.png)
![N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine](/img/structure/B11152591.png)

![2-({2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)acetic acid](/img/structure/B11152598.png)

![N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine](/img/structure/B11152607.png)
methanone](/img/structure/B11152609.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11152625.png)
![N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-1H-indole-2-carboxamide](/img/structure/B11152631.png)

![(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid](/img/structure/B11152646.png)
![3-[6-(4-benzylpiperazino)-6-oxohexyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11152650.png)
![6-chloro-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11152657.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11152678.png)
